molecular formula C16H18BrFN2O2 B2438999 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1037949-10-2

2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2438999
CAS No.: 1037949-10-2
M. Wt: 369.234
InChI Key: DJRDESDTENOESG-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, a cyanocyclohexyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The phenoxy ring with bromo and fluoro substituents can be synthesized through halogenation reactions.

    Introduction of the cyanocyclohexyl group: This step may involve a nucleophilic substitution reaction where a cyanocyclohexyl group is introduced.

    Formation of the methylacetamide moiety: This can be achieved through amide bond formation using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy ring or the cyanocyclohexyl group.

    Reduction: Reduction reactions could target the bromo or fluoro substituents.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated products.

Scientific Research Applications

2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible incorporation into polymers or other materials for enhanced properties.

    Chemical Research: Utilized as a reagent or intermediate in various organic synthesis reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
  • 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-ethylacetamide

Uniqueness

The uniqueness of 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide lies in its specific substituents and their positions, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrFN2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRDESDTENOESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C(C=C(C=C1)Br)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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